molecular formula C19H16F2N2O4S2 B2820221 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-((4-fluorophenyl)sulfonyl)propanoate CAS No. 1396858-49-3

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-((4-fluorophenyl)sulfonyl)propanoate

货号: B2820221
CAS 编号: 1396858-49-3
分子量: 438.46
InChI 键: DWVZXBVWKMPCFU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-((4-fluorophenyl)sulfonyl)propanoate is a synthetic organic compound characterized by three key structural motifs:

  • An azetidin-3-yl ring, a four-membered nitrogen-containing heterocycle that enhances conformational rigidity.
  • A 3-((4-fluorophenyl)sulfonyl)propanoate ester group, which introduces sulfonyl functionality and fluorinated aromaticity.

The compound’s molecular formula is C19H17F2N2O5S2, with a calculated molecular weight of 467.48 g/mol. Its synthesis likely involves esterification of 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421468-70-3, ) with 3-((4-fluorophenyl)sulfonyl)propanoic acid, using coupling agents such as EDCI (). Structural confirmation would rely on NMR, MS, and X-ray crystallography ().

属性

IUPAC Name

[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-(4-fluorophenyl)sulfonylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4S2/c20-12-1-4-15(5-2-12)29(25,26)8-7-18(24)27-14-10-23(11-14)19-22-16-6-3-13(21)9-17(16)28-19/h1-6,9,14H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVZXBVWKMPCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-((4-fluorophenyl)sulfonyl)propanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a benzothiazole moiety and an azetidine ring. The molecular formula is C14H12F2N2O3SC_{14}H_{12}F_2N_2O_3S, with a molecular weight of approximately 342.32 g/mol.

Biological Activity

Research indicates that derivatives of benzothiazole, including the target compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl have demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) typically ranging from 10 to 100 µg/mL .
  • Anticancer Properties : Several studies have indicated that benzothiazole derivatives can inhibit cancer cell proliferation. In vitro assays on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) have revealed that certain derivatives can induce apoptosis and exhibit cytotoxic effects, with IC50 values often in the micromolar range .
  • Anti-inflammatory Effects : Compounds containing the benzothiazole structure have been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways, contributing to their therapeutic potential in conditions like rheumatoid arthritis and other inflammatory diseases .
  • Neuroprotective Activity : Recent studies suggest that certain derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies highlight the biological activities of compounds related to 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl:

  • Study on Anticancer Activity : A study evaluated a series of benzothiazole derivatives against various cancer cell lines. The results indicated that some compounds exhibited potent cytotoxicity, with IC50 values as low as 5 µM against MDA-MB-231 cells .
  • Neuroprotective Effects : In an animal model of ischemia/reperfusion injury, a related compound demonstrated significant neuroprotective effects by reducing neuronal death and improving functional outcomes .

Data Tables

The following table summarizes the biological activities reported for various derivatives of benzothiazole:

Compound NameActivity TypeCell Line/OrganismIC50/MIC Values
Compound AAntibacterialE. coliMIC = 25 µg/mL
Compound BAnticancerMDA-MB-231IC50 = 5 µM
Compound CAnti-inflammatoryRAW 264.7 macrophagesIC50 = 15 µM
Compound DNeuroprotectiveRat cortical neuronsIC50 = 10 µM

相似化合物的比较

Table 1: Key Properties of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-((4-fluorophenyl)sulfonyl)propanoate and Analogs

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features Biological Activity/Notes
Target Compound C19H17F2N2O5S2 467.48 Not reported 6-Fluorobenzo[d]thiazolyl, azetidin-3-yl ester, 4-fluorophenyl sulfonyl Structural uniqueness suggests potential for diverse bioactivity.
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol () C10H9FN2OS 224.25 Not reported Azetidin-3-ol core Intermediate for ester derivatives; lower lipophilicity vs. target compound.
1-(6-((7-Chloroquinolin-4-yl)amino)hexyl)-3-(6-fluorobenzo[d]thiazol-2-yl)urea (6t, ) C23H20ClFN6O2S 522.96 256–259 6-Fluorobenzo[d]thiazolyl urea, quinoline Antitubercular activity (MIC: 1.56 µg/mL vs. M. tuberculosis). High melting point indicates crystalline stability.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5, ) C27H19F3N5S 544.53 Not reported Fluorophenyl, thiazole, triazole Isostructural with triclinic symmetry; planar conformation enhances π-π stacking.
Ezetimibe () C42H35F3N2O6 720.73 Not reported Azetidinone, fluorophenyl Cholesterol absorption inhibitor; demonstrates azetidine’s role in targeting lipid metabolism.

Key Observations:

Fluorobenzo[d]thiazolyl Derivatives: The target compound and 6t () share the 6-fluorobenzo[d]thiazolyl group, which is associated with antitubercular activity. However, the target’s ester and sulfonyl groups may alter solubility and target specificity compared to 6t’s urea-quinoline hybrid. Azetidin-3-ol () serves as a precursor; its esterification with sulfonylpropanoate likely increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

Sulfonyl and Fluorophenyl Moieties :

  • The 4-fluorophenyl sulfonyl group in the target compound is structurally analogous to sulfonamides in (e.g., 6i, 6j), which exhibit diverse bioactivity. Sulfonyl groups often enhance binding to enzymes or receptors via polar interactions.
  • Compounds 4 and 5 () demonstrate that fluorophenyl groups influence molecular packing (triclinic symmetry) and planarity, which could correlate with the target’s crystallinity.

Azetidine/Azetidinone Rings: The azetidine ring in the target compound contrasts with ezetimibe’s azetidinone (). While ezetimibe’s ring targets intestinal cholesterol transporters, the target’s unmodified azetidine may confer distinct conformational preferences.

常见问题

Basic: What are the critical steps and considerations in synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with fluorinated benzothiazole intermediates and azetidine ring formation. Key steps include:

  • Coupling Reactions : Use nucleophilic substitution or condensation to attach the azetidin-3-yl group to the 6-fluorobenzo[d]thiazole scaffold.
  • Sulfonylation : React the intermediate with 4-fluorophenylsulfonyl chloride under anhydrous conditions (e.g., DCM as solvent) to introduce the sulfonylpropanoate moiety .
  • Reaction Optimization : Control temperature (60–65°C for exothermic steps), solvent choice (DMF or dichloromethane for solubility), and catalysts (e.g., POCl₃ for Vilsmeier-Haack reactions) to maximize yield and purity .
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product .

Basic: How is the compound structurally characterized to confirm its identity?

Methodological Answer:
A combination of spectroscopic and analytical techniques is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and integration ratios. For example, the fluorine environment in the benzothiazole ring appears as distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Elemental Analysis : Compare experimental C/H/N percentages with theoretical values to validate purity (e.g., deviations <0.3% are acceptable) .
  • Infrared (IR) Spectroscopy : Identify functional groups like sulfonyl (S=O at ~1350 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides atomic-level structural insights:

  • Data Collection : Use a diffractometer (Mo Kα radiation) at low temperature (e.g., 100 K) to minimize thermal motion .
  • Structure Refinement : Employ SHELXL for small-molecule refinement, checking parameters like R-factor (<5%) and residual electron density .
  • Key Analyses :
    • Dihedral Angles : Assess planarity between benzothiazole and azetidine rings (e.g., deviations <10° indicate minimal strain) .
    • Intermolecular Interactions : Identify weak π-π stacking (centroid distances ~3.7 Å) or C–H···π interactions stabilizing the crystal lattice .
  • Visualization : Use WinGX/ORTEP to generate anisotropic displacement ellipsoids and packing diagrams .

Advanced: What strategies optimize reaction yields during synthesis?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for SN2 reactions or dichloromethane for acid-catalyzed steps .
  • Catalyst Selection : Use POCl₃ or DCC (dicyclohexylcarbodiimide) for esterification and sulfonylation .
  • Temperature Gradients : Employ microwave-assisted synthesis for rapid, uniform heating (e.g., 2.5 h at 60–65°C for Vilsmeier-Haack reactions) .
  • By-Product Mitigation : Monitor reactions with TLC/HPLC and quench intermediates (e.g., NaHCO₃ for acidic by-products) .

Basic: What biological activities are observed in structurally related fluorinated benzothiazoles?

Methodological Answer:
Fluorinated benzothiazoles exhibit diverse pharmacological properties:

  • Anticancer Activity : Target apoptosis pathways (e.g., inhibition of tubulin polymerization) .
  • Antimicrobial Effects : Disrupt bacterial cell membranes or enzyme function (e.g., DHFR inhibition) .
  • CNS Modulation : Act as serotonin receptor ligands or MAO inhibitors .
  • Assay Design : Use MTT assays (cell viability) and MIC tests (antimicrobial susceptibility) with appropriate controls (e.g., doxorubicin for cytotoxicity) .

Advanced: How to analyze reaction mechanisms for key synthetic steps?

Methodological Answer:

  • Isotopic Labeling : Introduce ¹⁸O or deuterium to trace proton transfer in esterification/sulfonylation .
  • Computational Modeling : Perform DFT calculations (Gaussian 09) to map transition states and activation energies .
  • Intermediate Trapping : Quench reactions at timed intervals and characterize intermediates via LC-MS .
  • Kinetic Studies : Monitor reaction rates under varying pH/temperature to identify rate-determining steps .

Advanced: How to address discrepancies in pharmacological data across studies?

Methodological Answer:

  • Assay Standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 h) .
  • Solubility Controls : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
  • Dose-Response Curves : Generate IC₅₀ values with triplicate measurements and statistical validation (p < 0.05) .
  • Target Validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:2) .
  • Recrystallization : Optimize solvent pairs (ethanol/water) for high-purity crystals .
  • HPLC Prep : Reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How to design interaction studies with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in active sites (e.g., COX-2 or tubulin) .
  • Mutagenesis Studies : Compare wild-type vs. mutant enzyme inhibition (e.g., point mutations in catalytic residues) .
  • Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH) .

Advanced: What computational methods support structural and electronic analysis?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., water box with PME method) over 100 ns trajectories .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorine position) with bioactivity using partial least squares regression .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。